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Compound of Interest

Compound Name: N,N-Dimethylethylenediamine

Cat. No.: B050034

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
N,N-Dimethylethylenediamine, a crucial building block in pharmaceutical synthesis and
materials science. The following sections detail its Nuclear Magnetic Resonance (NMR) and
Infrared (IR) spectral properties, offering a foundational resource for its characterization and
utilization in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopic
Data

NMR spectroscopy provides detailed information about the molecular structure of N,N-
Dimethylethylenediamine. The data presented here has been compiled from various
spectroscopic databases and literature sources.

1H NMR Data

The 'H NMR spectrum of N,N-Dimethylethylenediamine exhibits distinct signals
corresponding to the different proton environments within the molecule. The chemical shifts (d)
are reported in parts per million (ppm) relative to a standard reference.

Table 1: *H NMR Spectroscopic Data for N,N-Dimethylethylenediamine
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Chemical Shift (8)

Protons . Multiplicity Integration
in CDCIs (ppm)

-N(CHs)2 2.23 S 6H

-CH2-N(CHs)2 2.34 t 2H

-CHz2-NH:z 2.76 t 2H

-NH:z 1.40 s (broad) 2H

s = singlet, t = triplet

13C NMR Data

The 13C NMR spectrum provides insight into the carbon framework of the molecule. Each
unique carbon atom gives rise to a distinct signal.

Table 2: 13C NMR Spectroscopic Data for N,N-Dimethylethylenediamine

Carbon Atom Chemical Shift (8) (ppm)
-CH2-NH:z 41.8
-CH2-N(CH3)2 58.9
-N(CH3)2 45.4

Infrared (IR) Spectroscopic Data

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.
The IR spectrum of N,N-Dimethylethylenediamine shows characteristic absorption bands for
its amine and alkyl groups.

Table 3: Infrared (IR) Absorption Data for N,N-Dimethylethylenediamine
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Wavenumber (cm~?) Intensity Assignment

3350 - 3250 Strong, Broad N-H stretch (primary amine)
2970 - 2800 Strong C-H stretch (alkyl)

1650 - 1580 Medium N-H bend (primary amine)
1470 - 1440 Medium C-H bend (CH2)

1250 - 1020 Medium C-N stretch

910 - 665 Strong, Broad N-H wag (primary amine)

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR and IR spectra of

liquid amines such as N,N-Dimethylethylenediamine.

NMR Spectroscopy (*H and **C)

e Sample Preparation:

o Dissolve approximately 10-20 mg of N,N-Dimethylethylenediamine in about 0.6-0.7 mL

of a deuterated solvent (e.g., Chloroform-d, CDCIs).

o Transfer the solution to a 5 mm NMR tube.

e Instrument Parameters (General):

o Spectrometer: A 300 MHz or higher field NMR spectrometer.

o 'H NMR:

» Pulse Sequence: Standard single-pulse sequence.

= Number of Scans: 8-16.

» Relaxation Delay: 1-2 seconds.
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o 13C NMR:
» Pulse Sequence: Proton-decoupled single-pulse sequence.
= Number of Scans: 128 or more, depending on the desired signal-to-noise ratio.

» Relaxation Delay: 2-5 seconds.

» Data Processing:
o Apply Fourier transformation to the acquired Free Induction Decay (FID).
o Phase and baseline correct the resulting spectrum.

o Reference the spectrum to the residual solvent peak (e.g., CHCIs at 7.26 ppm for *H NMR
and 77.16 ppm for 13C NMR).

Infrared (IR) Spectroscopy (FT-IR)

o Sample Preparation (Neat Liquid):

o Place a small drop of neat N,N-Dimethylethylenediamine onto the surface of a clean, dry
salt plate (e.g., NaCl or KBr).

o Carefully place a second salt plate on top of the first, creating a thin liquid film between the
plates.

e Instrument Parameters (General):
o Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.
o Scan Range: Typically 4000 cm~ to 400 cm~1.
o Number of Scans: 16-32 scans are usually sufficient.
o Resolution: 4 cm~2.

o Data Acquisition and Processing:
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o Acquire a background spectrum of the clean, empty sample compartment.

o Place the prepared sample in the spectrometer's sample holder and acquire the sample
spectrum.

o The instrument software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis.
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Caption: Workflow for Spectroscopic Analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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